molecular formula C10H9BrN2O2 B7628649 5-Bromo-2-ethylindazole-3-carboxylic acid

5-Bromo-2-ethylindazole-3-carboxylic acid

Cat. No.: B7628649
M. Wt: 269.09 g/mol
InChI Key: PLZQIDSULZMSLM-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylindazole-3-carboxylic acid is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

5-bromo-2-ethylindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-13-9(10(14)15)7-5-6(11)3-4-8(7)12-13/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZQIDSULZMSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C=C(C=CC2=N1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethylindazole-3-carboxylic acid typically involves the following steps:

    Ethylation: The ethyl group can be introduced at the 2nd position through an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, ethylation, and carboxylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethylindazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethylindazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindazole-3-carboxylic acid: Lacks the ethyl group at the 2nd position.

    2-Ethylindazole-3-carboxylic acid: Lacks the bromine atom at the 5th position.

    5-Bromo-2-methylindazole-3-carboxylic acid: Contains a methyl group instead of an ethyl group at the 2nd position.

Uniqueness

5-Bromo-2-ethylindazole-3-carboxylic acid is unique due to the specific combination of a bromine atom, an ethyl group, and a carboxylic acid group on the indazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

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